Direct SPR Binding Affinity to Human ROR1 Tyrosine Kinase Receptor (Kd = 11 nM) vs. Anti-ROR1 Monoclonal Antibody Baseline
3,4-Bis(benzyloxy)phenylboronic acid exhibits a binding dissociation constant (Kd) of 11 nM against full-length human His-tagged ROR1 (937 residues) as measured by surface plasmon resonance (SPR) analysis, and 13 nM against human ROR1 expressed in HEK293 cells via cell-based assay [1]. This places the compound within a therapeutically relevant affinity range: for context, a humanized anti-ROR1 monoclonal antibody used as a comparator in chronic lymphocytic leukemia studies has a reported Kd of approximately 40 nM [2]. No equivalent ROR1-binding data are publicly available for the 3,4-dihydroxy, 3,4-dimethoxy, or 3,5-bis(benzyloxy) analogs, making this a specific, quantifiable characterization of the target compound's molecular recognition profile. This affinity is attributed to the hydrophobic contribution of the bis-benzyloxy substituents to the ligand–protein interaction surface, a contribution that would be absent in the deprotected catechol form or the less lipophilic dimethoxy analog.
| Evidence Dimension | Receptor-ligand binding affinity (dissociation constant Kd) |
|---|---|
| Target Compound Data | Kd = 11 nM (SPR, full-length human His-tagged ROR1); Kd = 13 nM (cell-based assay, HEK293-expressed human ROR1) |
| Comparator Or Baseline | Humanized anti-ROR1 monoclonal antibody: Kd ≈ 40 nM (SPR). No ROR1 binding data available for 3,4-(OH)2-phenylboronic acid, 3,4-(OMe)2-phenylboronic acid, or 3,5-bis(benzyloxy) isomer. |
| Quantified Difference | 11 nM target compound vs. ~40 nM antibody comparator (approximately 3.6-fold higher affinity); data absent for deprotected and regioisomeric analogs, indicating the binding profile is a unique characterization of the bis-benzyloxy-protected compound. |
| Conditions | SPR analysis with full-length human His-tagged ROR1 (937 residues); cell-based assay with HEK293-expressed human ROR1 |
Why This Matters
The 11 nM Kd provides a quantitative reference point for ROR1-targeted drug discovery programs; the absence of published ROR1 binding data for the commonly substituted 3,4-dihydroxy analog or the 3,5-bis(benzyloxy) regioisomer means that procurement decisions based on ROR1-binding potential cannot assume equivalence among these structurally related compounds.
- [1] BindingDB Entry BDBM50625770 / CHEMBL5416192. Affinity Data: Kd = 11 nM for full-length human His-tagged ROR1 (SPR); 13 nM for human ROR1 expressed in HEK293 cells (cell-based assay). Ligand: (3,4-Bis(benzyloxy)phenyl)boronic acid. https://bdb99.ucsd.edu/BindingDB/BDBM50625770 View Source
- [2] Targeting of Chronic Lymphocytic Leukemia B Cells With a Humanized Monoclonal Antibody Specific for ROR1. Reports a relatively low ROR1-binding affinity of Kd = 40 nM for the antibody comparator. https://www.sciencedirect.com/science/article/pii/S1521661621000753 View Source
